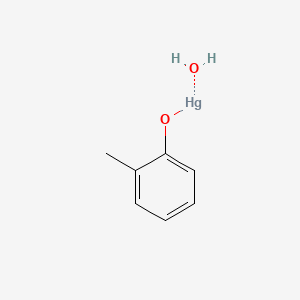![molecular formula C66H130O22 B576736 [5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate CAS No. 12764-60-2](/img/structure/B576736.png)
[5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate is a compound widely used in the cosmetics and personal care industry. It is an ester formed by the reaction of polyglycerol (a polyhydric alcohol derived from vegetable oils) with stearic acid (an 18-carbon saturated fatty acid found in plant-based fats) . This compound is known for its excellent emulsifying properties, making it a valuable ingredient in various formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
[5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate is synthesized through the esterification of polyglycerol with stearic acid. The reaction typically involves heating polyglycerol and stearic acid in the presence of a catalyst, such as an acid or base, to facilitate the esterification process. The reaction conditions, including temperature and time, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of polyglyceryl-10 distearate involves large-scale esterification processes. The raw materials, polyglycerol and stearic acid, are mixed and heated in reactors equipped with stirring mechanisms to ensure uniform mixing. The reaction is carried out under controlled conditions to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under certain conditions, where the ester bonds are broken down by water, resulting in the formation of polyglycerol and stearic acid .
Common Reagents and Conditions
Esterification: Polyglycerol and stearic acid are the primary reagents. The reaction is typically catalyzed by acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) and carried out at elevated temperatures.
Hydrolysis: Water is the main reagent, and the reaction can be catalyzed by acids or bases.
Major Products Formed
The major products formed from the esterification reaction are polyglyceryl-10 distearate and water. In hydrolysis reactions, the products are polyglycerol and stearic acid .
Applications De Recherche Scientifique
[5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate has a wide range of applications in scientific research and industry:
Pharmaceuticals: It is used in drug formulations to enhance the solubility and bioavailability of active ingredients.
Food Industry: It is used as an emulsifier in food products to improve texture and stability.
Industrial Applications: It is used in the production of lubricants, coatings, and other industrial products.
Mécanisme D'action
[5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate acts as an emulsifier by reducing the interfacial tension between immiscible liquids, such as oil and water. Its amphiphilic nature, with both hydrophilic (water-loving) and lipophilic (oil-loving) domains, allows it to stabilize emulsions by forming a protective layer around the dispersed droplets. This prevents the droplets from coalescing and ensures a stable mixture .
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyglyceryl-10 diisostearate: Similar in structure but uses isostearic acid instead of stearic acid.
Polyglyceryl-10 oleate: Uses oleic acid, an unsaturated fatty acid, instead of stearic acid.
Polyglyceryl-10 laurate: Uses lauric acid, a shorter-chain fatty acid.
Uniqueness
[5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate is unique due to its specific combination of polyglycerol and stearic acid, which provides excellent emulsifying properties and stability in formulations. Its ability to form stable emulsions makes it a preferred choice in various applications, especially in cosmetics and personal care products .
Propriétés
IUPAC Name |
[5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H130O22/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-62(83)85-51-61(88-63(84)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)60(35-52(75)41-67)64(36-53(76)42-68,37-54(77)43-69)66(40-57(80)46-72,87-50-59(82)48-74)65(38-55(78)44-70,39-56(79)45-71)86-49-58(81)47-73/h52-61,67-82H,3-51H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQCRASWMKZRIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(C(CC(CO)O)(CC(CO)O)OCC(CO)O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H130O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1275.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-2-octadecanoyloxy-3-trityloxypropyl] octadecanoate](/img/structure/B576656.png)

![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid](/img/structure/B576660.png)

![7H-Thiopyrano[2,3-g][1,3]benzothiazole](/img/structure/B576663.png)
![(1R,6R,11R,12R,15R,16R)-15-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-6-hydroxy-7,7,16-trimethyltetracyclo[9.7.0.03,8.012,16]octadec-3(8)-ene-12-carboxylic acid](/img/structure/B576664.png)







